

Technical Support Center: Gadoquatrane Clearance and Renal Function

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Compound of Interest

Compound Name: **Gadoquatrane**

Cat. No.: **B12659558**

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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of patient renal function on the clearance of **Gadoquatrane**.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for **Gadoquatrane**?

A1: **Gadoquatrane** is almost exclusively eliminated from the body via the renal route through glomerular filtration.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Studies in both animals and humans have shown that the vast majority of the administered dose is recovered in the urine. Fecal excretion is negligible, accounting for less than 0.1% of the dose.

Q2: How does impaired renal function affect the clearance of **Gadoquatrane**?

A2: Impaired renal function leads to a decrease in the clearance of **Gadoquatrane** from plasma. The total body weight-normalized clearance is reduced as the severity of renal impairment increases. Consequently, exposure to the drug, as measured by the area under the plasma concentration-time curve (AUC), is higher in individuals with renal impairment compared to those with normal renal function.

Q3: Is dose adjustment of **Gadoquatrane** required for patients with renal impairment?

A3: Despite the decreased clearance in patients with impaired renal function, current findings suggest that no dose adjustment for **Gadoquatrane** is warranted for patients with any degree of renal impairment. This is based on its overall safety profile and pharmacokinetic properties, which are similar to other established macrocyclic gadolinium-based contrast agents (GBCAs).

Q4: What is the plasma half-life of **Gadoquatrane** in individuals with normal and impaired renal function?

A4: In individuals with normal renal function, **Gadoquatrane** has a short effective plasma half-life of approximately 1.4 to 1.7 hours. In patients with moderate renal impairment, the mean effective plasma half-life is longer, at around 4.1 hours.

Q5: Is **Gadoquatrane** metabolized in the body?

A5: No, **Gadoquatrane** is not metabolized in the body. It is excreted in its unchanged form. Metabolite profiling in plasma and urine has shown almost exclusively unchanged **Gadoquatrane**, with no signs of degradation or release of free gadolinium.

Q6: Is **Gadoquatrane** dialyzable?

A6: Yes, in vitro experiments have demonstrated that the kinetic dialysis profile of **Gadoquatrane** is essentially the same as that of gadobutrol, another GBCA, indicating it can be removed by dialysis. For patients on hemodialysis, more than 95% of a GBCA is typically cleared after three dialysis sessions.

Troubleshooting Guide

Issue: Higher than expected plasma concentrations of **Gadoquatrane** in a subject.

Possible Cause: The subject may have undiagnosed renal impairment.

Resolution:

- Review the subject's medical history for any indications of kidney disease.
- Assess the subject's estimated glomerular filtration rate (eGFR) to determine their level of renal function.

- While dose adjustment is not currently recommended, be aware that decreased renal function will lead to slower clearance.

Issue: Concerns about gadolinium retention.

Background: Delayed clearance of GBCAs in patients with severely reduced renal function can increase the risk of gadolinium dissociation from its chelating agent and subsequent tissue deposition. This has been associated with nephrogenic systemic fibrosis (NSF), a rare but serious condition, particularly with older, less stable linear GBCAs.

Resolution:

- Gadoquadrane** is a macrocyclic GBCA, which is considered more stable than linear agents.
- While trace amounts of gadolinium can be excreted for an extended period post-injection, the vast majority is cleared rapidly, even in patients with impaired renal function. In one study, approximately 90% of the injected dose was recovered in the urine of all cohorts within the first 24 hours.
- For patients with end-stage renal disease, hemodialysis can be effective in removing the contrast agent from the body.

Data Presentation

Table 1: Pharmacokinetic Parameters of **Gadoquadrane** in Relation to Renal Function

Parameter	Normal Renal Function	Mild Renal Impairment	Moderate Renal Impairment
Total Body Weight-			
Normalized Clearance (CL/BW)	Baseline	21% lower than normal	42% lower than normal
Area Under the Curve (AUC)	Baseline	26% higher than normal	73% higher than normal
Mean Effective Plasma Half-life ($t_{1/2}$)	1.4 - 1.7 hours	Not specified	4.1 hours

Table 2: Urinary Excretion of **Gadoquatrane**

Time Post-Injection	Percentage of Dose Recovered in Urine (Average)
24 hours	~90% (in all cohorts, including impaired renal function)
7 days	92% - 97% (in all cohorts)
6 months	<0.0001% (median recovery in 24-hour urine)

Experimental Protocols

Protocol 1: Determination of **Gadoquatrane** Pharmacokinetics in Patients with Renal Impairment

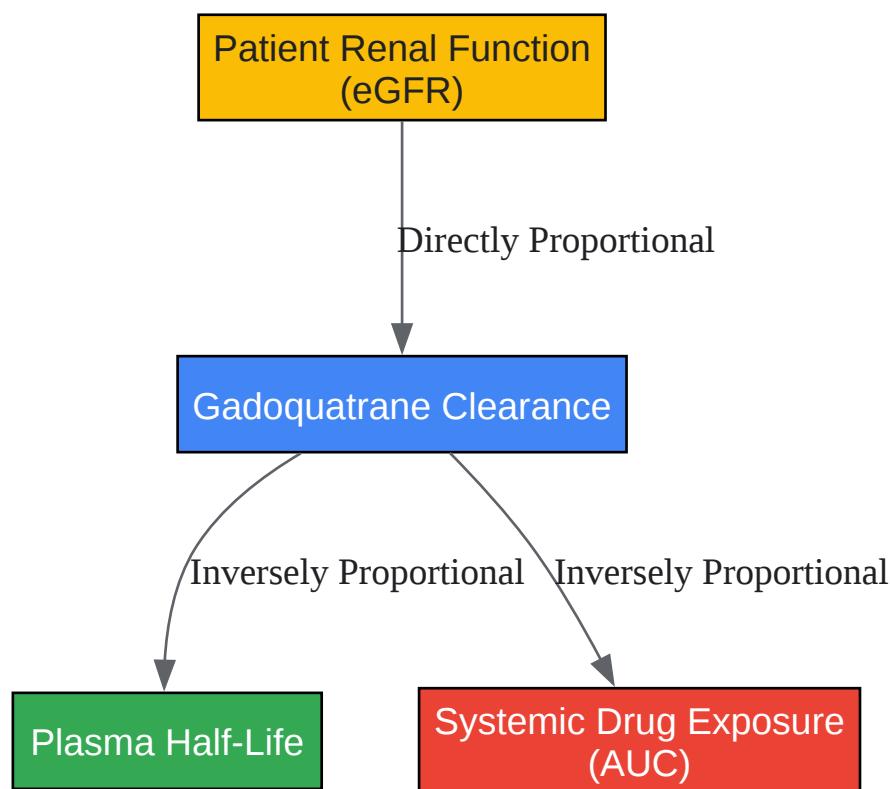
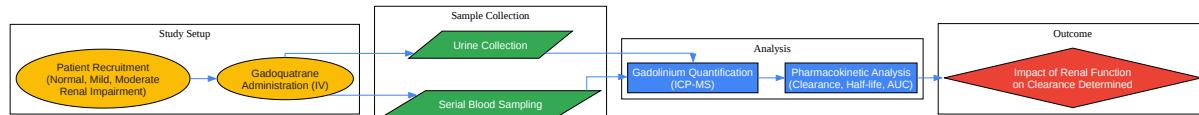
- Objective: To evaluate the safety, tolerability, and pharmacokinetics of **Gadoquatrane** in individuals with varying degrees of renal function.
- Study Design: An open-label, non-randomized, single-dose study with parallel cohorts: (i) mild renal impairment, (ii) moderate renal impairment, and (iii) matching controls with normal renal function.
- Methodology:
 - Each participant receives a single intravenous bolus injection of **Gadoquatrane** (e.g., 0.025 mmol/kg body weight).
 - Collect blood and urine samples at predefined time points over a period of up to 6 months.
 - Determine gadolinium concentrations in plasma and urine using inductively coupled plasma mass spectrometry (ICP-MS).
 - Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life from the plasma concentration-time data.

- Data Analysis: Use non-compartmental or population pharmacokinetic modeling to analyze the data and assess the relationship between renal function (eGFR) and **Gadoquatrane** clearance.

Protocol 2: In Vitro Dialyzability of **Gadoquatrane**

- Objective: To assess the dialyzability of **Gadoquatrane**.
- Methodology:
 - An in vitro dialysis setup is used to simulate hemodialysis.
 - The kinetic dialysis profile of **Gadoquatrane** is compared to that of a well-characterized dialyzable GBCA like gadobutrol.
 - The clearance of the agents across the dialysis membrane is measured over time.

Visualizations



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